2-Amino-6-bromopyridine

概要

説明

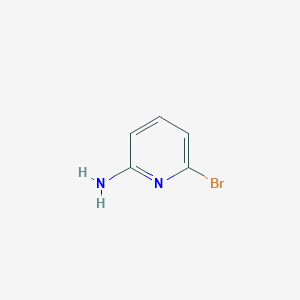

2-Amino-6-bromopyridine is a chemical compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a bromine atom at the sixth position of the pyridine ring. This compound is a slightly yellow to light brown powder and is slightly soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-bromopyridine involves the reaction of 2-fluoro-6-bromopyridine with pentamidine hydrochloride, sodium tert-butoxide, and diethylene glycol dimethyl ether at 150°C for 24 hours. The reaction mixture is then quenched with ethyl acetate and washed with saturated saline solution. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound with a yield of 93% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: 2-Amino-6-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form 2-Amino-6-chloropyridine or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation Reactions: Products include nitro or nitroso derivatives of this compound.

Reduction Reactions: Products include reduced derivatives such as 2-Amino-6-chloropyridine.

科学的研究の応用

Chemical Properties and Structure

2-Amino-6-bromopyridine (C₅H₅BrN₂) is characterized by its amino group and bromine substituent on the pyridine ring. Its structure allows for various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthesis of Pharmaceuticals

This compound serves as an essential building block in the synthesis of various pharmaceutical compounds. Its reactivity enables the formation of C–N bonds, which are crucial in drug development.

Case Study: Copper-Catalyzed Reactions

A notable application is in copper-catalyzed selective C–N bond formation. Research demonstrated that this compound can be effectively utilized in amination reactions, yielding high product yields without the need for expensive ligands or reagents. This method simplifies the synthesis of complex molecules, making it economically attractive .

| Reaction Type | Substrate | Yield | Notes |

|---|---|---|---|

| C–N Bond Formation | This compound | Up to 92% | High selectivity and efficiency |

Co-Crystal Formation

The formation of co-crystals involving this compound has been explored for its potential to enhance the physicochemical properties of drugs. Co-crystallization with suitable acids can improve solubility and stability, which are critical for pharmaceutical applications.

Case Study: Co-Crystal with Tetrafluorobenzoic Acid

A study reported the co-crystal formation between 2-amino-6-bromopyridinium and 2,3,5,6-tetrafluorobenzoic acid. The resulting structure exhibited significant hydrogen bonding interactions that could be leveraged to modify drug properties .

| Co-Crystal Component | Interactions | Potential Applications |

|---|---|---|

| Tetrafluorobenzoic Acid | Hydrogen bonds | Enhanced solubility |

Organic Synthesis

In organic synthesis, this compound is used to create various derivatives through substitution reactions. Its ability to undergo electrophilic aromatic substitution makes it a key player in synthesizing more complex organic molecules.

Case Study: Synthesis of Azaindoles

Research has shown that derivatives of this compound can be transformed into azaindoles via acid-catalyzed reactions. This transformation is significant for developing new chemical entities with potential biological activity .

Material Science Applications

Beyond pharmaceuticals, this compound finds applications in material science, particularly in developing advanced materials such as polymers and ligands for metal catalysis.

Case Study: Ligand Development

The compound has been utilized to develop ligands that facilitate metal-catalyzed reactions. These ligands are crucial for creating efficient catalytic systems that can drive various chemical transformations under mild conditions .

作用機序

The mechanism of action of 2-Amino-6-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

類似化合物との比較

- 2-Amino-5-bromopyridine

- 2-Amino-4-bromopyridine

- 2-Amino-5-chloropyridine

- 2-Amino-3-chloropyridine

Comparison: 2-Amino-6-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This positioning influences its reactivity and the types of interactions it can form with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

生物活性

2-Amino-6-bromopyridine (CAS No. 19798-81-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 173.01 g/mol

- Structure : Contains a bromine atom at the 6-position of the pyridine ring, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of Pyridine : Bromination at high temperatures (500 °C) yields dibromopyridines, which can be converted to amino derivatives through subsequent reactions with ammonia .

- One-step Synthesis : A more efficient method involves the reaction of 1,3-dicyanopropanol with hydrogen bromide, yielding high purity and better yields .

Biological Activity

This compound exhibits several biological activities:

- PqsR Antagonist : It has been identified as a ligand for PqsR, a key regulator of virulence in Pseudomonas aeruginosa. The compound shows weak antagonistic activity with a dissociation constant of 6.8 μM in surface plasmon resonance (SPR) assays .

- Potential Antimicrobial Activity : Case studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in antibiotic development .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| PqsR Antagonism | Weak antagonist with | |

| Antimicrobial Potential | Possible activity against various pathogens |

Case Studies and Research Findings

- Antagonistic Activity Against PqsR :

- Synthesis and Evaluation of Derivatives :

- Pharmaceutical Applications :

特性

IUPAC Name |

6-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJUYPLUWUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306418 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-81-3 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19798-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2-amino-6-bromopyridine and what factors impact its yield?

A1: this compound serves as a valuable precursor in pharmaceutical and chemical synthesis. [] One established method involves a multi-step process starting from 2-amino-6-methylpyridine, progressing through diazotization, bromination, oxidation, chlorination, amination, and finally, Hofmann degradation. [] The yield of this synthesis is particularly sensitive to the reaction conditions employed during the chlorination, amination, and Hofmann degradation steps. []

Q2: Can you provide the molecular formula, weight, and spectroscopic data for this compound?

A2: The molecular formula of this compound is C5H5BrN2. Its molecular weight is 173.01 g/mol. While the provided abstracts do not detail specific spectroscopic data, researchers commonly employ Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm its structure. []

Q3: How does this compound react with ethyl 4-chloroacetoacetate, and what is unique about the outcome?

A3: Condensing this compound with ethyl 4-chloroacetoacetate in polyphosphoric acid yields an intriguing result. Instead of a single product, the reaction generates a mixture of four distinct dihalo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. [] This unexpected finding highlights the potential for diverse reactivity with this compound.

A4: Yes, this compound plays a key role in synthesizing diisothiocyanato-functionalized 2,2′-bipyridines. [] These bipyridines are obtained through a sequence involving homo- or Negishi cross-coupling reactions to yield diamino-2,2′-bipyridines, followed by reaction with thiophosgene. [] These compounds likely hold potential in materials chemistry, though specific applications require further exploration.

Q4: Does this compound form co-crystal salts, and if so, are there any structural insights?

A5: Indeed, this compound forms a co-crystal salt with 2,3,5,6-tetrafluorobenzoic acid. [] This salt readily crystallizes from an equimolar mixture of the two components in absolute ethanol. [] While the exact crystal structure details are not provided in the abstract, this finding points towards the potential for utilizing co-crystallization to modulate the physicochemical properties of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。